molecular formula C14H27N B12528747 Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- CAS No. 685088-09-9

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)-

Cat. No.: B12528747
CAS No.: 685088-09-9
M. Wt: 209.37 g/mol
InChI Key: AEWYCWAJLDLBGX-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a pyrrolidine ring attached to a 1,3,3,5-tetramethylcyclohexyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the reaction of 1,3,3,5-tetramethylcyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as cobalt and nickel oxides supported on alumina are commonly used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: N-substituted pyrrolidines.

Scientific Research Applications

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications. The pyrrolidine ring’s stereochemistry and the presence of the 1,3,3,5-tetramethylcyclohexyl group play a crucial role in determining its binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: An aromatic compound with a five-membered ring containing one nitrogen atom.

    Pyrroline: A compound with a five-membered ring containing one nitrogen atom and one double bond.

    Pyrrolizidine: A bicyclic compound with two fused five-membered rings containing nitrogen atoms.

Uniqueness

Pyrrolidine, 1-(1,3,3,5-tetramethylcyclohexyl)- is unique due to the presence of the bulky 1,3,3,5-tetramethylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

685088-09-9

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

1-(1,3,3,5-tetramethylcyclohexyl)pyrrolidine

InChI

InChI=1S/C14H27N/c1-12-9-13(2,3)11-14(4,10-12)15-7-5-6-8-15/h12H,5-11H2,1-4H3

InChI Key

AEWYCWAJLDLBGX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)N2CCCC2)(C)C

Origin of Product

United States

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